molecular formula C4H6BrN3 B3225525 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole CAS No. 1249688-99-0

4-(bromomethyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B3225525
CAS No.: 1249688-99-0
M. Wt: 176.01
InChI Key: SZJLYVIGOLRODJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole typically involves the alkylation of 1-methyl-1H-1,2,3-triazole with a bromomethylating agent. One common method includes the reaction of 1-methyl-1H-1,2,3-triazole with bromoacetaldehyde diethyl acetal in the presence of a strong acid such as hydrochloric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Scientific Research Applications

4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • 4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole
  • 4-(Iodomethyl)-1-methyl-1H-1,2,3-triazole
  • 4-(Hydroxymethyl)-1-methyl-1H-1,2,3-triazole

Comparison: 4-(Bromomethyl)-1-methyl-1H-1,2,3-triazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-(bromomethyl)-1-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-3-4(2-5)6-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJLYVIGOLRODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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